molecular formula C9H6ClFN2 B1403205 5-Chloro-6-fluoroquinolin-8-amine CAS No. 1394083-91-0

5-Chloro-6-fluoroquinolin-8-amine

Cat. No.: B1403205
CAS No.: 1394083-91-0
M. Wt: 196.61 g/mol
InChI Key: IDZAORSUGTYRKI-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoroquinolin-8-amine is a chemical compound with the molecular formula C9H6ClFN2 . It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds .


Synthesis Analysis

The synthesis of quinoline derivatives is a well-studied area in medicinal chemistry. The synthesis often involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . The synthesis of quinoline derivatives can be achieved through various methods, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The molecule also contains chlorine and fluorine substituents at the 5th and 6th positions, respectively, and an amine group at the 8th position .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to participate in a wide range of chemical reactions. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving quinoline derivatives have been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Scientific Research Applications

Synthesis and Antibacterial Properties

One key area of research involving 5-Chloro-6-fluoroquinolin-8-amine is in the synthesis of new derivatives with antibacterial properties. A study by Al-Hiari et al. (2007) focused on creating 8-nitrofluoroquinolone derivatives, showing their potential in combating gram-positive and gram-negative bacterial strains, particularly against S. aureus (Al-Hiari et al., 2007).

Fluorogenic Derivatizing Agents

Bernstein et al. (1993) explored the use of chloroisothiocyanatoquinolines, including derivatives of this compound, as fluorogenic derivatizing agents for primary and secondary amines. These compounds were shown to produce fluorescent thiazoloquinolines, which can be useful in various analytical chemistry applications (Bernstein et al., 1993).

Catalytic Applications in Amination

Research by Yin et al. (2017) demonstrated the use of this compound in copper-catalyzed remote C−H amination, showcasing its utility in organic synthesis. This process features high efficiency and complete regioselectivity, which is significant for the development of various organic compounds (Yin et al., 2017).

Chemosensor for Metal Ions

Prodi et al. (2001) highlighted the application of this compound derivatives as chemosensors for metal ions like cadmium. This could be particularly useful in environmental monitoring and food safety analysis (Prodi et al., 2001).

Anticancer Research

Kapadiya and Khunt (2018) explored hybrid purine-quinoline molecules for their cytotoxic effects against cancer cell lines, indicating the potential of this compound in developing novel anticancer agents (Kapadiya & Khunt, 2018).

Tumor Cell Sensitization

A study by Hu et al. (2009) focused on chloroquine analogs, including this compound derivatives, to sensitize tumor cells to Akt inhibitors, demonstrating their potential use in targeted cancer therapies (Hu et al., 2009).

Luminescent Properties in pH Dependence

Prodi et al. (2001) also investigated the luminescent properties of this compound, finding its potential as a pH-dependent luminescent sensor, particularly for metal ions like Zn2+ and Cd2+ (Prodi et al., 2001).

Neuroimaging Applications

Collier et al. (2017) detailed the use of a derivative of this compound in neuroimaging for detecting neurofibrillary tangles in Alzheimer's disease, showcasing its potential in medical imaging and diagnostics (Collier et al., 2017).

Cytotoxicity Evaluation in Cancer Research

The cytotoxic effects of 4-aminoquinoline derivatives, including this compound, on human breast tumor cell lines were examined by Zhang et al. (2007), suggesting its relevance in developing new anticancer drugs (Zhang et al., 2007).

Safety and Hazards

According to the safety data sheet, 5-Chloro-6-fluoroquinolin-8-amine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Quinoline derivatives, including 5-Chloro-6-fluoroquinolin-8-amine, have a wide range of applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The swift development of new molecules containing the quinoline nucleus suggests a promising future for this class of compounds in medicinal chemistry research .

Biochemical Analysis

Biochemical Properties

5-Chloro-6-fluoroquinolin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. By inhibiting DNA gyrase, this compound disrupts bacterial DNA synthesis, leading to antibacterial effects . Additionally, this compound has been shown to interact with topoisomerase IV, another enzyme involved in DNA replication, further enhancing its antibacterial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Moreover, its impact on cellular metabolism includes alterations in energy production and utilization, which can have downstream effects on cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of bacterial DNA gyrase and topoisomerase IV, inhibiting their enzymatic activity . This binding prevents the supercoiling and relaxation of bacterial DNA, essential steps in DNA replication and transcription. Additionally, this compound can induce the formation of reactive oxygen species (ROS) within cells, leading to oxidative stress and damage to cellular components . These combined effects contribute to its antibacterial and antineoplastic properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of bacterial growth and persistent alterations in cellular function . In in vitro studies, the compound has demonstrated consistent activity against bacterial cultures over extended periods, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage regimens to balance therapeutic efficacy with safety. Additionally, threshold effects have been noted, where a minimum effective dose is required to achieve desired antibacterial activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites include hydroxylated and conjugated forms of the parent compound, which are subsequently excreted via the kidneys . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by efflux pumps, which can affect its intracellular concentration and localization . Once inside the cell, this compound can bind to various intracellular proteins, influencing its distribution and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the nucleus, where it exerts its effects on DNA replication and transcription . Additionally, it can accumulate in the mitochondria, leading to mitochondrial dysfunction and the generation of reactive oxygen species . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects .

Properties

IUPAC Name

5-chloro-6-fluoroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZAORSUGTYRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2Cl)F)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 6 general procedure 14, 5-chloro-6-fluoro-8-nitroquinoline (Intermediate 41) (300 mg, 1.34 mmol), Raney nickel (60 mg, 20% wt), hydrazine hydrate (270 mg, 5.40 mmol) and MeOH (5 ml) gave the title compound (130 mg, 49%) which was used in the next step without purification.
Name
5-chloro-6-fluoro-8-nitroquinoline
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Intermediate 41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
catalyst
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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